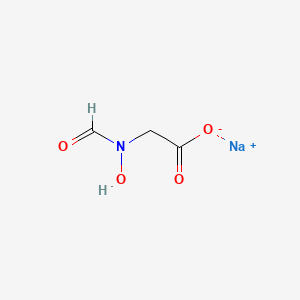
Hadacidin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hadacidin is the simplest known naturally occurring hydroxamic acid . Its chemical formula is C₃H₅NO₄ . The hydroxylamino group in hadacidin is frequently donated by a hydroxylamino acid, such as 8-N-hydroxyornithine found in siderochromes . This compound was first isolated and characterized in 1962 by Kaczka et al. It serves as an interesting subject for studying the biosynthesis of hydroxamic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hadacidin can be synthesized through various routes, but one common method involves the incorporation of N-hydroxyglycine The biosynthesis likely occurs through N-oxygenation of glycine to yield N-hydroxyglycine, followed by N-formylation to produce the hydroxamate bond . The exact reaction conditions and synthetic pathways may vary depending on the specific research context.
Industrial Production Methods
While hadacidin is not widely produced industrially, its synthesis can be achieved through fermentation processes using microorganisms like Penicillium aurantioviolaceum .
Analyse Des Réactions Chimiques
Hadacidin can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include modified hydroxamic acids with varying functional groups.
Applications De Recherche Scientifique
Hadacidin has several scientific research applications:
Chemistry: Studying its biosynthesis and chemical properties.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its potential as an anticancer agent.
Industry: Although not widely used, it may find applications in drug development or other fields.
Mécanisme D'action
Hadacidin’s mechanism of action involves inhibiting adenylosuccinate synthetase , an enzyme involved in purine biosynthesis. By disrupting this pathway, hadacidin affects nucleotide production and cell growth .
Comparaison Avec Des Composés Similaires
Hadacidin stands out due to its simplicity and natural occurrence. Similar compounds include other hydroxamic acids like ferrioxamine B and desferrioxamine B , which also play roles in iron metabolism and microbial interactions.
Remember that while hadacidin has intriguing properties, its practical applications remain limited. Researchers continue to explore its potential in various fields, and further studies may reveal additional uses and mechanisms .
Propriétés
Numéro CAS |
2618-22-6 |
|---|---|
Formule moléculaire |
C3H4NNaO4 |
Poids moléculaire |
141.06 g/mol |
Nom IUPAC |
sodium;2-[formyl(hydroxy)amino]acetate |
InChI |
InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
GAGCLKDXQBHHBE-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)[O-])N(C=O)O.[Na+] |
Numéros CAS associés |
689-13-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



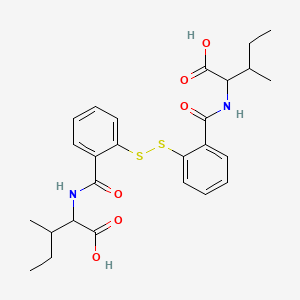
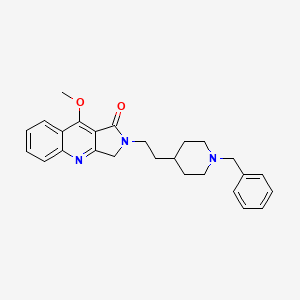
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
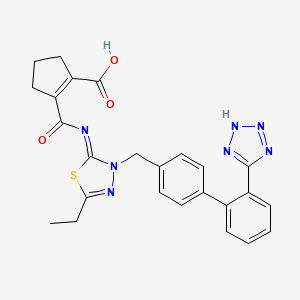
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)
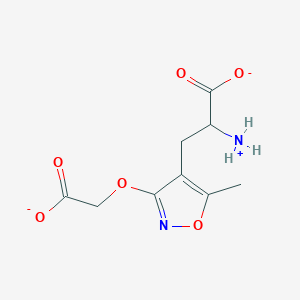
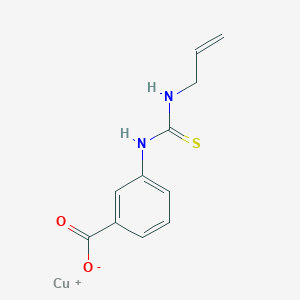
![Potassium; 2-[5-ethyl-3-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-[1,3,4]thiadiazol-(2Z)-ylidenecarbamoyl]-cyclopent-1-enecarboxylate](/img/structure/B10782032.png)
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)
